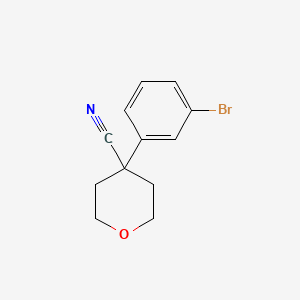
4-(3-Bromophenyl)oxane-4-carbonitrile
Cat. No. B1280640
Key on ui cas rn:
245439-36-5
M. Wt: 266.13 g/mol
InChI Key: BNJZXXLNCGFDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06344563B1
Procedure details


3-Bromophenylacetonitrile (20.0 g, 102 mmole, 1 eq.), commercially available from Aldrich Chemical Co., Milwaukee, Wis., tetrahydrofuran (120 ml), 40% aqueous sodium hydroxide solution (180 ml, mmole, eq.), tetrabutylammonium hydrogensulfate (3.46 g, mmole, 0.1eq.) were stirred in a reaction flask set for boiling at reflux. Thereafter, 2,2′-dichlorodiethylether (13.75 ml, 117.3 mmole, 0.1eq.) was added with stirring at room temperature, 20-25° C. The resultant reaction mixture was boiled at reflux for 5-8 h at approximately 64° C. The reaction mixture was cooled to ambient temperature and ethyl acetate (154 ml) was added. The lower aqueous layer was separated and the organic layer evaporated down into a red oil. ISO sopropanol (100 ml) and water (10 ml) were added to the oil and stirred at 0° C. overnight to yield a crystal slurry. The crystal slurry was vacuum filtered, washed with isopropanol (2×20 ml). The white crystalline solid was dried under vacuum at 40-45° C. Yield 18.57 g (68.4%): mp 82-85° C.; m/z 267 (m+1); 1H NMR (300 MHz, DMSO)§ 7.75 (s, 1H), 7.6 (m, 2 H), 7.44 (t, 1H), 4.02 (m, 2H), 3.66 (m, 2H), 2.14 (m, 4H)






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.[O:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.[OH-].[Na+].C(OCCCl)CCl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:9]#[N:10])[CH2:14][CH2:15][O:11][CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.46 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
13.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)OCCCl
|
Step Four
|
Name
|
|
|
Quantity
|
154 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature, 20-25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5-8 h at approximately 64° C
|
|
Duration
|
6.5 (± 1.5) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower aqueous layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer evaporated down into a red oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ISO sopropanol (100 ml) and water (10 ml) were added to the oil
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 0° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a crystal slurry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropanol (2×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white crystalline solid was dried under vacuum at 40-45° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
